molecular formula C33H24IrN3-3 B3428737 Tris(2-phenylpyridine)iridium CAS No. 693794-98-8

Tris(2-phenylpyridine)iridium

Cat. No.: B3428737
CAS No.: 693794-98-8
M. Wt: 654.8 g/mol
InChI Key: JAZWLEYGTKXZCJ-UHFFFAOYSA-N
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Description

Tris(2-phenylpyridine)iridium is an organoiridium complex with the chemical formula Iridium(C₆H₄-C₅H₄N)₃. This compound is a yellow-green solid and is known for its electroluminescent properties, emitting green light. It is a derivative of Iridium³⁺ bound to three monoanionic 2-pyridinylphenyl ligands .

Preparation Methods

Tris(2-phenylpyridine)iridium is typically synthesized through cyclometalation reactions involving 2-phenylpyridine and iridium trichloride. The reaction can be represented by the following equation :

[ \text{IrCl}_3 + 3 \text{C}_6\text{H}_5-\text{C}_5\text{H}_4\text{N} \rightarrow \text{Ir}(\text{C}_6\text{H}_4-\text{C}_5\text{H}_4\text{N})_3 + 3 \text{HCl} ]

In industrial settings, the preparation involves adding iridium trichloride, 2-phenylpyridine, and potassium carbonate or sodium carbonate into a container filled with a solvent. The mixture is then stirred and refluxed under microwave conditions in a nitrogen atmosphere .

Chemical Reactions Analysis

Tris(2-phenylpyridine)iridium undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include visible light for photocatalysis and various organic solvents. Major products formed depend on the specific reaction but often involve the formation of new carbon-carbon or carbon-heteroatom bonds.

Mechanism of Action

The mechanism by which tris(2-phenylpyridine)iridium exerts its effects involves its ability to absorb light and enter an excited state. This excited state can then participate in electron transfer reactions, making it a potent photoreducing agent. The molecular targets and pathways involved include the reduction of various organic substrates and the facilitation of photoredox reactions .

Comparison with Similar Compounds

Tris(2-phenylpyridine)iridium is unique due to its high photoluminescence efficiency and strong photoreducing capabilities. Similar compounds include:

These compounds share some applications but differ in their specific photophysical and chemical properties, making this compound particularly valuable for certain high-efficiency applications.

Properties

CAS No.

693794-98-8

Molecular Formula

C33H24IrN3-3

Molecular Weight

654.8 g/mol

IUPAC Name

iridium;2-phenylpyridine

InChI

InChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H;/q3*-1;

InChI Key

JAZWLEYGTKXZCJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir]

Canonical SMILES

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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